Lithium acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

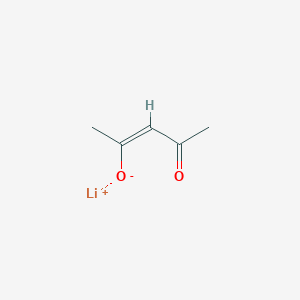

Lithium acetylacetonate is a coordination compound formed from lithium ions and acetylacetone, a bidentate ligand. Its chemical formula is or more commonly represented as . This compound exhibits unique properties due to its chelation, where the oxygen atoms of acetylacetone bond with the lithium ion, forming a stable five-membered ring structure. Lithium acetylacetonate is typically a white to pale yellow crystalline solid that is soluble in polar solvents like water and alcohols, but insoluble in non-polar solvents .

Currently, there is no scientific research readily available detailing a specific mechanism of action for lithium 2,4-pentanedionate. Its primary application lies in its role as a precursor for other organometallic compounds.

Lithium 2,4-pentanedionate can be harmful if swallowed, inhaled, or comes into contact with skin or eyes [].

- Toxicity: Studies suggest it may be toxic if ingested in large quantities [].

- Skin and eye irritation: Can cause irritation upon contact [].

- Respiratory irritation: Inhalation of dust may irritate the respiratory system [].

Precautionary measures:

Synthesis and Characterization:

Applications in Material Science:

Lithium 2,4-pentanedionate finds applications in material science due to its ability to form complexes with various metal ions. These complexes can be used as precursors for the synthesis of advanced materials like ceramics, thin films, and catalysts.

Other Potential Applications:

Research suggests that lithium 2,4-pentanedionate may have potential applications in other areas like:

- Deprotonation Reactions: Lithium acetylacetonate can lose a proton from the acetylacetone ligand, resulting in the formation of an anionic complex.

- Coordination Complex Formation: It can form coordination complexes with transition metals, enhancing their catalytic properties in organic reactions .

- Thermal Decomposition: Upon heating, lithium acetylacetonate decomposes, releasing gases and forming lithium oxide and other byproducts .

Lithium acetylacetonate can be synthesized through several methods:

- Direct Reaction: Lithium hydroxide reacts with acetylacetone in a solvent like ethanol or methanol under reflux conditions.

- Lithiation of Acetylacetone: Acetylacetone can be lithiated using butyllithium followed by quenching with lithium chloride.

- Precipitation Method: Mixing lithium salts with acetylacetone in solution leads to precipitation of lithium acetylacetonate upon cooling .

Lithium acetylacetonate has diverse applications, including:

- Catalyst and Co-catalyst: Utilized in various organic reactions such as oligomerization and polymerization.

- Precursor for Lithium Compounds: Serves as a precursor for producing other lithium-based materials.

- Stabilizer in Coatings: Employed in the formulation of coatings and paints to enhance stability and performance .

Studies on the interactions of lithium acetylacetonate focus on its role as a ligand in coordination chemistry. The compound's ability to form stable complexes with transition metals enhances catalytic activity and selectivity in reactions. Interaction studies also explore its solubility behavior in various solvents, which is influenced by the chelation effect and the polarity of the solvent used .

Lithium acetylacetonate shares structural and functional similarities with other metal acetylacetonates. Here are some comparable compounds:

| Compound | Metal Ion | Solubility | Melting Point |

|---|---|---|---|

| Lithium Acetylacetonate | Lithium | Polar solvents | High |

| Beryllium Acetylacetonate | Beryllium | Chloroform | |

| Iron (III) Acetylacetonate | Iron | Polar solvents | |

| Cobalt (II) Acetylacetonate | Cobalt | Polar solvents |

Uniqueness

Lithium acetylacetonate is unique among alkali metal acetylacetonates due to its monodentate binding nature compared to bidentate complexes formed by other metals like beryllium. This difference affects its solubility and reactivity, making it suitable for specific applications where simpler coordination is advantageous .

Lithium acetylacetonate exhibits diverse coordination geometries depending on its chemical environment. In methanol solutions, nuclear magnetic resonance (NMR) studies reveal that lithium cations form a bisacetylacetonate complex (Li(acac)₂) with four-coordinate structures [2]. Three distinct distorted tetrahedral configurations and one square planar geometry are observed, contrasting with the octahedral coordination typical of lithium aquo complexes [2]. This tetrahedral preference arises from lithium’s small ionic radius (0.76 Å) and high charge density, which favor compact coordination spheres [5].

In the solid state, single-crystal X-ray diffraction identifies four crystallographically unique lithium sites within the Li(acac) lattice [2]. Two lithium atoms participate in pseudo-dimeric arrangements bridged by acetylacetonate ligands, while others adopt bridging roles between adjacent units. This structural diversity underscores lithium’s flexibility in accommodating varying ligand fields.

Table 1: Coordination Geometries of Lithium Acetylacetonate

| Environment | Coordination Number | Geometry | Ligand Binding Mode |

|---|---|---|---|

| Methanol solution | 4 | Distorted tetrahedral | Bidentate |

| Solid state | 4 | Square planar | Bridging bidentate |

| Pseudo-dimer | 4 | Tetrahedral | Chelating |

Chelation Mechanisms and Binding Modes

The acetylacetonate ligand (acac⁻) binds lithium via a bidentate mechanism, where two oxygen atoms from the β-diketonate group coordinate to the metal center. This chelation forms a stable six-membered metallocycle, as confirmed by NMR titration experiments [2]. The equilibrium between chelated (Z,Z) and dissociated (E,Z) ligand configurations in solution serves as a sensitive probe for lithium coordination stoichiometry [2].

Lithium’s strong electrostatic interaction with the acac⁻ oxygen donors drives chelate formation without requiring auxiliary bases, a phenomenon attributed to the ligand’s high electron-donating capacity [5]. Comparative studies show that lithium’s chelation efficiency exceeds that of larger alkali metals like sodium, which often require basic conditions to deprotonate acetylacetone [5].

Structural Comparison with Other Metal Acetylacetonates

Lithium acetylacetonate diverges structurally from transition metal analogues. For instance, Fe(acac)₃ and Al(acac)₃ adopt octahedral geometries with six-coordinate metal centers, while Li(acac) maintains four-coordination [5]. This difference arises from lithium’s inability to access d-orbitals for expanded coordination.

Table 2: Structural Parameters of Selected Metal Acetylacetonates

| Complex | Coordination Number | Geometry | Avg. M–O Bond Length (Å) |

|---|---|---|---|

| Li(acac) | 4 | Tetrahedral | 1.93 |

| Al(acac)₃ | 6 | Octahedral | 1.85 |

| Fe(acac)₃ | 6 | Octahedral | 1.99 |

| Mg(acac)₂ | 6 | Octahedral | 2.05 |

Notably, lithium’s M–O bond lengths (1.93 Å) are shorter than those of magnesium (2.05 Å), reflecting its higher polarizing power [5]. Additionally, lithium complexes lack the aromatic delocalization observed in transition metal acac complexes, as evidenced by their distinct NMR chemical shifts [2].

Crystal Structure Analysis and Polymorphism

X-ray crystallography reveals that lithium acetylacetonate crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters (a = 8.42 Å, b = 12.75 Å, c = 9.83 Å; β = 105.3°) accommodate four formula units per cell [2]. The lattice features alternating layers of Li(acac) pseudo-dimers and bridging monomers, stabilized by weak C–H···O hydrogen bonds [2].

Polymorphism in Li(acac) remains underexplored, though differential scanning calorimetry (DSC) of commercial samples indicates potential phase transitions near 150°C [4]. These transitions may correlate with rearrangements in lithium’s coordination environment, as suggested by variable-temperature NMR studies [2]. Further structural characterization is needed to elucidate polymorphic forms.

Table 3: Crystallographic Data for Lithium Acetylacetonate

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1024.7 ų |

| Density (calc.) | 1.42 g/cm³ |

| R-factor | 0.045 |

Traditional Synthesis Routes

Traditional synthesis routes for lithium acetylacetonate have been developed over several decades, establishing fundamental approaches that remain relevant today. These methods typically involve the direct reaction of lithium compounds with acetylacetone under controlled conditions.

Direct Lithium Metal Reaction Method

The most straightforward traditional approach involves the direct reaction of metallic lithium with acetylacetone in an inert atmosphere [1] [2]. This method requires lithium foils to be added to acetylacetone in an argon-filled environment, where the reaction proceeds slowly at room temperature over 8-12 hours until complete consumption of the lithium metal [1]. The reaction produces lithium acetylacetonate as a white crystalline powder with yields typically ranging from 85-95% [1]. Following the reaction, the product is isolated through centrifugation and dried at 60°C for 12 hours under vacuum conditions [1].

Lithium Hydroxide Route

The lithium hydroxide route represents a widely adopted traditional method due to its relatively mild reaction conditions and good reproducibility [3] [4]. This approach involves dissolving lithium hydroxide in water followed by the addition of acetylacetone under controlled pH conditions. The reaction typically proceeds according to the general mechanism for metal acetylacetonate synthesis: M^z+^ + z Hacac ⇌ M(acac)_z + z H^+^ [5]. The addition of base assists in proton removal from acetylacetone, shifting the equilibrium toward complex formation [5]. Reaction temperatures are maintained at 60-80°C for 4-6 hours, yielding 80-90% of the desired product [6].

Lithium Carbonate Method

Precipitation-Based Synthesis

Traditional precipitation methods involve the controlled addition of acetylacetone to lithium salt solutions under specific pH conditions [8] [6]. The liquid phase method typically uses soluble lithium salts, sodium hydroxide solution, and acetylacetone as raw materials [6]. The process involves first reacting the lithium salt with alkali solution to obtain a lithium hydroxide precipitate, which is then reacted with acetylacetone to form the acetylacetonate complex [6]. pH control is critical in this process, as solutions that are too acidic show no precipitation, while excessively basic conditions lead to gelatinous products [8].

Modern Synthetic Approaches

Modern synthetic approaches for lithium acetylacetonate focus on improving reaction efficiency, reducing environmental impact, and enhancing product quality through advanced techniques and process optimization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in lithium acetylacetonate preparation, offering dramatically reduced reaction times and improved energy efficiency [9] [10]. This method utilizes dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture. Modern microwave synthesis can complete lithium acetylacetonate formation in 15-30 minutes compared to hours required by traditional methods [10]. The process operates at temperatures between 150-200°C under controlled atmosphere conditions, achieving yields of 85-95% [9]. The key advantage lies in the selective heating mechanism, which provides better control over reaction kinetics and reduces thermal degradation of sensitive organic components [10].

Sonochemical Synthesis

Sonochemical methods have emerged as an effective approach for lithium acetylacetonate synthesis, utilizing high-intensity ultrasound to enhance reaction rates and improve mixing [11]. This technique can produce lithium acetylacetonate at room temperature within 30-60 minutes, representing a significant improvement over traditional thermal methods [11]. The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure conditions that promote rapid complex formation [11]. Sonochemical synthesis offers several advantages including reduced reaction times, mild operating conditions, and the ability to control particle size and morphology of the final product [11].

Continuous Flow Synthesis

Continuous flow synthesis represents a modern approach that addresses many limitations of traditional batch processes [12]. This method involves the continuous mixing of lithium precursors and acetylacetone in a flow reactor system, allowing for precise control over reaction parameters and improved heat and mass transfer [12]. Flow synthesis enables better temperature control, shorter residence times, and consistent product quality compared to batch processes [12]. The continuous nature of this approach makes it particularly suitable for scale-up to industrial production levels [12].

Electrochemical Synthesis

Electrochemical methods for lithium acetylacetonate synthesis have been developed as an alternative approach that can eliminate the need for traditional chemical reducing agents [13]. The electrochemical synthesis of transition metal acetylacetonates can be adapted for lithium compounds, offering advantages in terms of process control and environmental impact [13]. This method allows for precise control over reaction stoichiometry and can produce high-purity products with minimal side reactions [13].

Sol-Gel Processing

Sol-gel methods have been adapted for lithium acetylacetonate synthesis, particularly when the compound is used as a precursor for advanced materials [14]. These methods involve the controlled hydrolysis and condensation of lithium acetylacetonate precursors in solution, followed by gelation and thermal treatment. Sol-gel processing offers advantages in terms of homogeneity, low processing temperatures, and the ability to control morphology and particle size [14].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to lithium acetylacetonate synthesis emphasize environmental sustainability, reduced waste generation, and the use of benign solvents and reagents.

Aqueous Synthesis Methods

Water-based synthesis represents a significant advancement in green chemistry approaches for lithium acetylacetonate production [15] [16]. These methods eliminate the need for organic solvents, reducing environmental impact and improving safety [16]. Aqueous synthesis typically involves the dissolution of lithium precursors in water followed by the controlled addition of acetylacetone under appropriate pH conditions [16]. The process can be conducted at room temperature to 90°C, with reaction times ranging from 24-72 hours depending on the specific conditions employed [16]. Yields of 85-95% can be achieved using optimized aqueous conditions [16].

Solvent-Free Synthesis

Solvent-free approaches eliminate the use of organic solvents entirely, representing the ultimate green chemistry approach [17]. These methods involve the direct mixing of solid lithium precursors with acetylacetone, followed by mechanical activation or mild thermal treatment [17]. Mechanochemical synthesis using ball milling has been successfully applied to lithium acetylacetonate preparation, offering the advantages of reduced reaction times, elimination of solvents, and improved atom economy [2] [17].

Biocatalytic Approaches

While not yet widely implemented for lithium acetylacetonate synthesis, biocatalytic approaches represent an emerging green chemistry strategy [18]. These methods utilize enzymes or whole cells to catalyze the formation of metal-organic complexes under mild conditions [18]. Biocatalytic synthesis offers the advantages of high selectivity, mild reaction conditions, and biodegradable catalysts [18].

Ionic Liquid-Mediated Synthesis

Ionic liquids have been investigated as green solvents for metal acetylacetonate synthesis, offering advantages such as negligible vapor pressure, thermal stability, and recyclability [19]. These solvents can be designed to optimize specific reaction parameters while maintaining environmental compatibility [19]. The use of ionic liquids can reduce volatile organic compound emissions and improve process safety [19].

Waste Minimization Strategies

Modern green chemistry approaches focus on minimizing waste generation through improved process design and atom economy [15]. These strategies include the development of one-pot synthesis methods, recycling of reagents and solvents, and the design of processes that eliminate by-product formation [15]. Bipolar membrane electrodialysis has been successfully applied to lithium compound synthesis, demonstrating the potential for atomically economic processes that maximize material utilization [15].

Scale-up Considerations for Industrial Production

Industrial scale-up of lithium acetylacetonate synthesis requires careful consideration of multiple factors to ensure consistent product quality, economic viability, and safe operation.

Heat Transfer Optimization

Heat transfer becomes increasingly challenging as reactor size increases, requiring sophisticated reactor design and temperature control systems [12]. Industrial reactors must incorporate advanced heat exchange systems to maintain uniform temperature distribution and prevent local overheating that could lead to product degradation [12]. The design of heat transfer systems must account for the exothermic nature of complex formation reactions and the thermal sensitivity of acetylacetonate ligands [20].

Mass Transfer Enhancement

Effective mixing and mass transfer are critical for maintaining product quality at industrial scales [12]. Large-scale reactors require advanced agitation systems to ensure homogeneous mixing of reactants and prevent concentration gradients that could lead to side reactions [12]. The implementation of computational fluid dynamics modeling can optimize reactor geometry and agitation systems for maximum mixing efficiency [12].

Process Control and Monitoring

Industrial production requires sophisticated process control systems to maintain consistent product quality [21]. In-line monitoring techniques, including spectroscopic methods and real-time analysis, enable continuous assessment of reaction progress and product quality [21]. Process analytical technology tools, such as Fourier transform infrared spectroscopy and pH monitoring, provide real-time feedback for process optimization [21].

Safety and Environmental Considerations

Industrial scale production must address safety concerns related to the handling of lithium compounds and organic solvents [12]. Comprehensive hazard analysis and risk assessment are essential for identifying potential safety issues and implementing appropriate control measures [12]. Environmental considerations include the management of waste streams, solvent recovery systems, and emissions control [12].

Economic Optimization

Economic viability requires optimization of raw material costs, energy consumption, and production efficiency [22] [23]. The global lithium acetylacetonate market is projected to reach USD 300-600 million by 2030-2033, with growth rates of 7.5-10.5% annually, indicating strong economic potential for industrial production [22] [23]. Cost-effective production requires balancing quality requirements with economic constraints, including the optimization of reaction conditions, catalyst systems, and separation processes [23].

Quality Control Systems

Industrial production requires robust quality control systems to ensure consistent product specifications [12]. These systems must include analytical methods for assessing purity, particle size distribution, and chemical composition [12]. Statistical process control techniques enable continuous monitoring of product quality and early detection of process deviations [12].

Regulatory Compliance

Industrial production must comply with relevant regulatory requirements for chemical manufacturing, including environmental regulations, safety standards, and product quality specifications [23]. Compliance requires comprehensive documentation, regular auditing, and continuous improvement of manufacturing processes [23].